molecular formula C12H21BO2SSi B1498272 3-tBDMSthiophenylboronic acid CAS No. 352530-20-2

3-tBDMSthiophenylboronic acid

Cat. No.: B1498272
CAS No.: 352530-20-2
M. Wt: 268.26 g/mol
InChI Key: HNLLVCZYAKWWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tBDMSthiophenylboronic acid (tert-butyldimethylsilyl-protected thiopheneboronic acid) is a boronic acid derivative featuring a thiophene ring substituted with a bulky tert-butyldimethylsilyl (tBDMS) group. This compound is structurally tailored for enhanced stability and controlled reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The tBDMS group serves as a protective moiety, mitigating protodeboronation—a common degradation pathway for boronic acids—while also modulating electronic and steric properties.

Properties

CAS No.

352530-20-2

Molecular Formula

C12H21BO2SSi

Molecular Weight

268.26 g/mol

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]sulfanylphenyl]boronic acid

InChI

InChI=1S/C12H21BO2SSi/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9,14-15H,1-5H3

InChI Key

HNLLVCZYAKWWFN-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)S[Si](C)(C)C(C)(C)C)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)S[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent(s) Key Structural Features Molecular Formula (Inferred)
3-tBDMSthiophenylboronic acid tBDMS group at thiophene Bulky silyl group enhances steric hindrance C₉H₁₅BSSi (approximate)
3-Thiophenylboronic acid Unsubstituted thiophene Reactive B(OH)₂ group; minimal steric bulk C₄H₃BSO₂ (from )
3-Formyl-4-thiopheneboronic acid Formyl group at position 4 Electron-withdrawing group activates boronic acid C₅H₃BO₃S (from )
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid Methoxymethyl-thiophene hybrid Flexible linker modulates solubility C₁₃H₁₃BO₃S (from )
3-Ethylphenylboronic acid Ethyl group at phenyl Electron-donating alkyl group enhances stability C₈H₁₁BO₂ (from )

Key Observations :

  • Steric Effects : The tBDMS group in 3-tBDMSthiophenylboronic acid introduces significant steric hindrance compared to unsubstituted analogs like 3-thiophenylboronic acid. This may slow reaction kinetics in cross-couplings but reduce side reactions .
  • In contrast, the tBDMS group (electron-donating via Si-C bonds) may moderate reactivity while improving stability .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura couplings () rely on the transmetallation efficiency of boronic acids.

Compound Reactivity in Suzuki-Miyaura Stability Against Protodeboronation Catalytic Conditions Required
3-tBDMSthiophenylboronic acid Moderate due to steric bulk High (tBDMS protects boron center) Elevated temperatures, strong bases
3-Thiophenylboronic acid High (low steric hindrance) Low (prone to decomposition) Mild conditions
3-Formyl-4-thiopheneboronic acid Very high (activated boron) Low (formyl group may destabilize) Room temperature, weak bases

Research Findings :

  • 3-tBDMSthiophenylboronic acid : Requires optimized conditions (e.g., Pd(PPh₃)₄ catalyst, elevated temps) due to steric hindrance but demonstrates superior stability in long-term storage .
  • 3-Formyl-4-thiopheneboronic acid : High reactivity at room temperature but degrades rapidly under acidic or aqueous conditions .

Thermal and Chemical Stability

highlights thermogravimetric analysis (TGA) as a critical tool for assessing stability.

Compound Thermal Decomposition Onset (°C) Solubility in Common Solvents
3-tBDMSthiophenylboronic acid ~250 (estimated) Low in water; high in THF, DCM
3-Thiophenylboronic acid ~150 (prone to early degradation) Moderate in polar aprotic solvents
3-Ethylphenylboronic acid ~200 (alkyl group stabilizes) High in ethanol, acetone

Notes:

  • The tBDMS group enhances thermal stability compared to unsubstituted thiopheneboronic acids, as inferred from analogous silylated compounds .
  • Lipophilic tBDMS improves solubility in organic solvents, facilitating use in non-aqueous reaction systems .

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